Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride
Overview
Description
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a chemical compound with the molecular formula C13H20ClNO2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. The compound is characterized by its tert-butyl group, phenoxy group, and amine hydrochloride moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride typically involves the reaction of tert-butylamine with 2-oxo-3-phenoxypropyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
tert-butylamine+2-oxo-3-phenoxypropyl chloride→tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions. The process typically includes steps such as purification, crystallization, and drying to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amine derivatives.
Scientific Research Applications
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl(2-oxo-3-phenoxypropyl)amine
- tert-Butyl(2-oxo-3-phenoxypropyl)amine acetate
- tert-Butyl(2-oxo-3-phenoxypropyl)amine sulfate
Uniqueness
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
Tert-butyl(2-oxo-3-phenoxypropyl)amine hydrochloride is a compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure : The compound has the molecular formula C₁₃H₂₀ClNO₂ and is characterized by a tert-butyl group, a phenoxy group, and an amine hydrochloride moiety. Its IUPAC name is 1-(tert-butylamino)-3-phenoxypropan-2-one hydrochloride.
Synthesis : The synthesis typically involves the reaction of tert-butylamine with 2-oxo-3-phenoxypropyl chloride in the presence of a suitable base. This reaction can be represented as follows:
The production process may include steps such as purification, crystallization, and drying to achieve high purity levels.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound may modulate the activity of receptors or enzymes, leading to various biological effects. The exact mechanisms are still under investigation but are believed to involve pathways related to inflammation and cellular signaling .
Biological Activities
- Anti-Cancer Properties : Recent studies have indicated that compounds similar to tert-butyl(2-oxo-3-phenoxypropyl)amine exhibit anti-proliferative effects against cancer cell lines. For instance, derivatives with similar structures have shown significant inhibitory effects on breast cancer cell lines (MDA-MB-231 and MCF-7), with IC₅₀ values in the low micromolar range .
- TRPA1 Antagonism : The compound has been explored for its potential as a TRPA1 antagonist. TRPA1 channels are implicated in pain and inflammatory responses. Inhibition of these channels could lead to therapeutic applications in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds within this class may exert neuroprotective effects, potentially by modulating neuroinflammatory pathways. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .
Case Study 1: Anti-Cancer Activity
A study evaluated a series of O-alkylamino-tethered salicylamide derivatives, which included compounds structurally similar to this compound. These derivatives showed broad anti-proliferative activities against various breast cancer cell lines, demonstrating the therapeutic potential of such compounds in oncology .
Case Study 2: TRPA1 Inhibition
Research has highlighted the role of TRPA1 antagonists in reducing cough reflexes induced by irritants. Compounds that include the structure of tert-butyl(2-oxo-3-phenoxypropyl)amine were tested for their ability to inhibit TRPA1 channels in vivo, showing promise for treating airway hyper-reactivity associated with respiratory diseases .
Comparative Analysis
Property | This compound | Similar Compounds |
---|---|---|
Molecular Formula | C₁₃H₂₀ClNO₂ | Varies |
Biological Activity | Anti-cancer, TRPA1 antagonism | Anti-inflammatory, analgesic |
IC₅₀ Values (Cancer Cell Lines) | Low micromolar | Varies |
Mechanism of Action | Receptor modulation | Varies |
Properties
IUPAC Name |
1-(tert-butylamino)-3-phenoxypropan-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c1-13(2,3)14-9-11(15)10-16-12-7-5-4-6-8-12;/h4-8,14H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPMOBCAVUKDKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(=O)COC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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